molecular formula C7H4ClF5N2 B14310542 [2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine CAS No. 110499-65-5

[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B14310542
CAS No.: 110499-65-5
M. Wt: 246.56 g/mol
InChI Key: YJRAEWUMYRAPMB-UHFFFAOYSA-N
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Description

[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine is a hydrazine derivative characterized by the presence of chloro, difluoro, and trifluoromethyl groups on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as stannous chloride (SnCl₂) or sodium borohydride (NaBH₄).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylhydrazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

[2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine involves its interaction with molecular targets through its hydrazine moiety. The compound can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of chloro, difluoro, and trifluoromethyl groups in [2-Chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine imparts unique chemical properties, such as increased reactivity and potential for diverse chemical transformations. These features make it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

CAS No.

110499-65-5

Molecular Formula

C7H4ClF5N2

Molecular Weight

246.56 g/mol

IUPAC Name

[2-chloro-3,6-difluoro-4-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C7H4ClF5N2/c8-4-5(10)2(7(11,12)13)1-3(9)6(4)15-14/h1,15H,14H2

InChI Key

YJRAEWUMYRAPMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)NN)Cl)F)C(F)(F)F

Origin of Product

United States

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